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molecular formula C12H23BSi B8563542 (1-(Diethylboryl)cyclopenta-2,4-dien-1-yl)trimethylsilane CAS No. 190316-33-7

(1-(Diethylboryl)cyclopenta-2,4-dien-1-yl)trimethylsilane

Cat. No. B8563542
M. Wt: 206.21 g/mol
InChI Key: JMIUSYUOBHBKAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05962718

Procedure details

To 5.44 g (18.1 mmol) of colorless neat trimethyl(trimethylsilylcyclopentadienyl)tin is added 1.89 g (2.28 ml, 18.1 mmol) of colorless chlorodiethylborane at once at room temperature. An intense yellow color immediately appears. The mixture is stirred for 2 h and then subjected to fractional distillation. At a bath temperature of 60° C., the major part of the chlorotrimethylstannane can be separated off as the first fraction.
Name
trimethyl(trimethylsilylcyclopentadienyl)tin
Quantity
5.44 g
Type
reactant
Reaction Step One
Quantity
2.28 mL
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
C[Sn](C)(C)[C:3]1([Si:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=[CH:6][CH:5]=[CH:4]1.Cl[B:15]([CH2:18][CH3:19])[CH2:16][CH3:17]>>[CH2:16]([B:15]([CH2:18][CH3:19])[C:3]1([Si:8]([CH3:11])([CH3:10])[CH3:9])[CH:7]=[CH:6][CH:5]=[CH:4]1)[CH3:17]

Inputs

Step One
Name
trimethyl(trimethylsilylcyclopentadienyl)tin
Quantity
5.44 g
Type
reactant
Smiles
C[Sn](C1(C=CC=C1)[Si](C)(C)C)(C)C
Name
Quantity
2.28 mL
Type
reactant
Smiles
ClB(CC)CC

Conditions

Stirring
Type
CUSTOM
Details
The mixture is stirred for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISTILLATION
Type
DISTILLATION
Details
subjected to fractional distillation
CUSTOM
Type
CUSTOM
Details
At a bath temperature of 60° C., the major part of the chlorotrimethylstannane can be separated off as the first fraction

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
C(C)B(C1(C=CC=C1)[Si](C)(C)C)CC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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